molecular formula C28H32N2O2 B3938034 4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B3938034
M. Wt: 428.6 g/mol
InChI Key: KQSFXDNGHZVKEB-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide is a complex organic compound that features a piperidine ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-32-27-10-6-5-9-26(27)20-29-28(31)25-13-11-24(12-14-25)21-30-17-15-23(16-18-30)19-22-7-3-2-4-8-22/h2-14,23H,15-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFXDNGHZVKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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